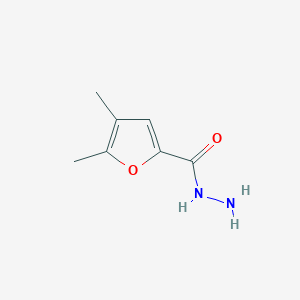

4,5-Dimethylfuran-2-carbohydrazide

Overview

Description

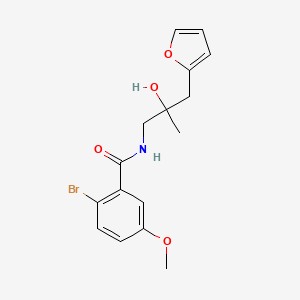

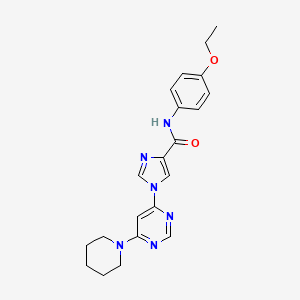

4,5-Dimethylfuran-2-carbohydrazide is a chemical compound with the CAS Number: 20842-22-2 . It is a white, water-soluble solid . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C7H10N2O2/c1-4-3-6(7(10)9-8)11-5(4)2/h3H,8H2,1-2H3,(H,9,10) . The molecular weight of this compound is 154.17 .Physical And Chemical Properties Analysis

This compound is a white, water-soluble solid . It has a molecular weight of 154.17 .Scientific Research Applications

Production and Environmental Applications

Biomass Conversion : The production of 2,5-Dimethylfuran from fructose through a combination of dehydration and hydrogenolysis has been demonstrated, highlighting its environmental favorability and efficiency from both a green chemistry and industrial perspective (Upare et al., 2015).

Renewable Energy Sources : A catalytic strategy for producing 2,5-dimethylfuran from fructose for use as a liquid transportation fuel has been researched. This compound presents advantages over ethanol in terms of energy density and non-solubility in water, suggesting its potential as a sustainable energy source (Román‐Leshkov et al., 2007).

Chemical and Pharmaceutical Applications

Antimicrobial Activity : Synthesis and evaluation of the antimicrobial activity of new substituted 10-methyl-1,2-dihydro-1-oxo-1,2,4-triazino(4,5-a)indoles, derived from indole-2-carbohydrazides, have been conducted, showing potent antimicrobial properties (Rajur et al., 1989).

Cancer Research : The synthesis of novel 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides from 2,6-dimethylimidazo-[2,1-b][1,3,4]thiadiazole-5-carbohydrazide and their evaluation for anticancer properties have been investigated, with some compounds showing significant cytotoxicity against cancer cell lines (Terzioğlu & Gürsoy, 2003).

Combustion and Fuel Research

Biofuel Research : An experimental and kinetic modeling study of the pyrolysis and oxidation of 2,5-dimethylfuran, a promising biofuel, has been carried out to understand its behavior as fuel or additive in automotive applications (Alexandrino et al., 2015).

Fuel Combustion Characteristics : The combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline, and ethanol in a direct-injection spark-ignition engine have been studied, offering insights into their potential as alternative fuels (Wang et al., 2013).

Safety and Hazards

The safety information for 4,5-Dimethylfuran-2-carbohydrazide indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

properties

IUPAC Name |

4,5-dimethylfuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(7(10)9-8)11-5(4)2/h3H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGGXKPJSXIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)

![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B2732906.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)